molecular formula C14H13NO3 B2541491 6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione CAS No. 160757-45-9

6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione

Cat. No.: B2541491
CAS No.: 160757-45-9
M. Wt: 243.262
InChI Key: RVJYTIMGECADQC-WQLSENKSSA-N
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Description

6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione is a chemical compound with the molecular formula C14H13NO3 This compound is known for its unique structure, which includes a pyran ring fused with a methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione typically involves the condensation of 4-methylaniline with 6-methyl-2,4-pyrandione under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methylanilino group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione
  • 6-Methyl-3-[(2-methylanilino)methylidene]pyran-2,4-dione

Uniqueness

6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(4-methylphenyl)iminomethyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-3-5-11(6-4-9)15-8-12-13(16)7-10(2)18-14(12)17/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNBSYRCYJIKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=C(OC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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